2-Ethylidene-1,3-dithiolane
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Overview
Description
2-Ethylidene-1,3-dithiolane is an organic compound characterized by a five-membered ring containing two sulfur atoms and an ethylidene group. This compound is part of the dithiolane family, which is known for its unique chemical properties and reactivity. The presence of sulfur atoms in the ring structure imparts distinct characteristics, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylidene-1,3-dithiolane can be synthesized through the reaction of 1,3-dichloropropene with dipotassium ethane-1,2-dithiolate . The reaction typically involves the use of hydrazine hydrate and potassium hydroxide as reagents, and it is carried out at elevated temperatures (80-85°C) for a few hours . The resulting product is then purified to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethylidene-1,3-dithiolane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved sulfur compounds.
Substitution: Substituted dithiolane derivatives.
Scientific Research Applications
2-Ethylidene-1,3-dithiolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethylidene-1,3-dithiolane involves its interaction with various molecular targets and pathways. The sulfur atoms in the ring structure can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes . These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: A similar compound with a five-membered ring containing two sulfur atoms but without the ethylidene group.
1,3-Dithiane: Another related compound with a six-membered ring containing two sulfur atoms.
Uniqueness
2-Ethylidene-1,3-dithiolane is unique due to the presence of the ethylidene group, which imparts distinct reactivity and properties compared to other dithiolanes and dithianes. This structural feature allows for specific interactions and reactions that are not observed in its analogs .
Properties
CAS No. |
76368-26-8 |
---|---|
Molecular Formula |
C5H8S2 |
Molecular Weight |
132.3 g/mol |
IUPAC Name |
2-ethylidene-1,3-dithiolane |
InChI |
InChI=1S/C5H8S2/c1-2-5-6-3-4-7-5/h2H,3-4H2,1H3 |
InChI Key |
BQYAJUIKQZWLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1SCCS1 |
Origin of Product |
United States |
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